![molecular formula C15H13N3O2S B6525798 2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine CAS No. 1011680-10-6](/img/structure/B6525798.png)
2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine
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Overview
Description
The compound “2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine” is a type of substituted pyridine . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of such compounds involves a structural-based molecular docking approach . The compounds were synthesized and characterized well by using conventional methods .Molecular Structure Analysis
The molecular structure of these compounds was confirmed through single crystal XRD analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be improved by introducing various functional groups into the pyridine scaffold .Scientific Research Applications
- Thiazole derivatives, including compounds similar to our target molecule, have been investigated for their antioxidant potential . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Further exploration of this compound’s antioxidant activity could yield valuable insights.
- Thiazoles have been studied as potential analgesic and anti-inflammatory agents. Their ability to modulate pain pathways and reduce inflammation makes them interesting candidates for drug development . Investigating the specific effects of our compound in these contexts could be enlightening.
- Thiazole derivatives exhibit antimicrobial and antifungal properties. Researchers have synthesized related compounds and screened them for activity against various pathogens . Our compound’s efficacy against specific microbes warrants further investigation.
- Thiazoles have been explored for their neuroprotective effects. These compounds may help safeguard neurons from damage and degeneration, making them relevant in neurodegenerative disease research . Evaluating our compound’s neuroprotective properties could be valuable.
- Thiazole-containing molecules have shown antitumor and cytotoxic effects. Investigating their impact on cancer cells and understanding their mechanisms of action is critical for potential therapeutic applications . Our compound’s cytotoxicity merits detailed study.
- Thiazoles serve as essential scaffolds for designing novel drugs. They contribute to the synthesis of various pharmaceuticals, including antiretrovirals, antifungals, and antineoplastic agents . Our compound’s structural features make it an intriguing starting point for medicinal chemistry endeavors.
Antioxidant Properties
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Activity
Neuroprotective Potential
Antitumor and Cytotoxic Activity
Drug Development Scaffold
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(phenoxymethyl)-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-7-13(8-3-1)19-10-14-17-18-15(20-14)21-11-12-6-4-5-9-16-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLGYJJLTXXGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole |
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